REACTION_CXSMILES
|
[OH-].[Na+].[N+](C1C=CC=CC=1)([O-])=O.[NH2:12][CH2:13][C:14]([OH:16])=[O:15].[C:17](Cl)(=[O:21])[C:18]([CH3:20])=[CH2:19].Cl>O.C(#N)C>[C:17]([NH:12][CH2:13][C:14]([OH:16])=[O:15])(=[O:21])[C:18]([CH3:20])=[CH2:19] |f:0.1|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
EXTRACTION
|
Details
|
to extract
|
Type
|
CUSTOM
|
Details
|
the acetonitrile layer was separated
|
Type
|
CONCENTRATION
|
Details
|
The acetonitrile solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the crystals thus deposited were collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |